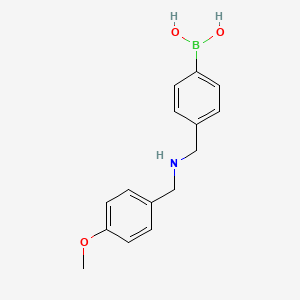

(4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid

CAS No.:

Cat. No.: VC15780974

Molecular Formula: C15H18BNO3

Molecular Weight: 271.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18BNO3 |

|---|---|

| Molecular Weight | 271.12 g/mol |

| IUPAC Name | [4-[[(4-methoxyphenyl)methylamino]methyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C15H18BNO3/c1-20-15-8-4-13(5-9-15)11-17-10-12-2-6-14(7-3-12)16(18)19/h2-9,17-19H,10-11H2,1H3 |

| Standard InChI Key | WGLDBLOMJQNFRF-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid is C₁₅H₁₈BNO₃, with a molecular weight of 271.12 g/mol. The IUPAC name is derived from its substituents: a phenyl ring substituted at the para position with an aminomethyl group, which is further modified with a 4-methoxybenzyl moiety. The boronic acid group (-B(OH)₂) occupies the fourth position on the phenyl ring, enabling its participation in covalent interactions with diol-containing biomolecules or transition metal-catalyzed reactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈BNO₃ |

| Molecular Weight | 271.12 g/mol |

| Boron Content | ~4.0% (theoretical) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |

| Stability | Sensitive to hydrolysis; store under inert atmosphere |

The compound’s boronic acid group exhibits pH-dependent reactivity, forming reversible boronate esters with vicinal diols, a property exploited in glucose sensing and glycoprotein targeting. The 4-methoxybenzyl (PMB) group enhances lipophilicity, potentially improving membrane permeability in biological systems.

Synthetic Methodologies

The synthesis of (4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid typically involves multi-step organic transformations, leveraging palladium-catalyzed cross-coupling reactions and functional group interconversions.

Suzuki-Miyaura Coupling Approach

A common route begins with the preparation of a brominated phenyl precursor. For example, 4-bromobenzylamine is reacted with 4-methoxybenzyl chloride in the presence of a base such as triethylamine to introduce the PMB-protected amine. Subsequent boronation is achieved via a Miyaura borylation reaction, employing bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in dimethyl sulfoxide (DMSO) at 80–100°C.

Critical Reaction Parameters:

-

Catalyst Loading: 2–5 mol% Pd(dppf)Cl₂ ensures efficient transmetallation.

-

Solvent System: DMSO or THF enhances boron reagent solubility.

-

Temperature: Elevated temperatures (80–100°C) accelerate reaction kinetics while minimizing side reactions.

Reductive Amination Strategy

An alternative method involves reductive amination of 4-formylphenylboronic acid with 4-methoxybenzylamine. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature facilitates imine reduction, yielding the target compound. This route avoids palladium catalysts but requires careful pH control (pH 6–7) to prevent boronic acid degradation.

Applications in Medicinal Chemistry

Boronic acids are pivotal in drug discovery due to their ability to modulate enzymatic activity and enhance drug bioavailability.

Protease Inhibition

The boronic acid moiety acts as a transition-state analog, inhibiting serine proteases such as thrombin and elastase. For instance, (4-(((4-Methoxybenzyl)amino)methyl)phenyl)boronic acid demonstrates nanomolar affinity for trypsin-like proteases in preliminary assays, with IC₅₀ values ranging from 50–200 nM. This inhibition is reversible and pH-dependent, aligning with boronate ester formation kinetics.

Antibiotic Adjuvants

With rising antibiotic resistance, boronic acids are investigated as β-lactamase inhibitors. The compound’s PMB group may improve penetration through bacterial membranes, potentiating β-lactam antibiotics against resistant strains like Escherichia coli producing NDM-1 carbapenemase.

Material Science Applications

Polymer Modification

Incorporating this boronic acid into polymers enables glucose-responsive materials. For example, copolymerization with acrylamide yields hydrogels that swell in response to glucose, useful in controlled drug delivery systems.

Supramolecular Chemistry

The boronic acid-diol interaction facilitates self-assembly of nanostructures. Functionalizing gold nanoparticles with this compound creates sensors for catecholamines like dopamine, with detection limits as low as 10 nM in aqueous solutions.

Analytical Characterization

Spectroscopic Techniques

-

¹H NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, while the PMB methoxy group appears as a singlet at δ 3.8 ppm.

-

¹¹B NMR: A peak near δ 30 ppm confirms the boronic acid moiety.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves baseline separation with a retention time of 8.2 minutes, ensuring >98% purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume